
4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% (4-CPC-2-CN) is an organic compound belonging to the class of phenols and cyanophenols. It is a yellowish-white solid with a melting point of 80-82 °C and a boiling point of 175-176 °C. 4-CPC-2-CN is used in many scientific research applications due to its wide range of biological and biochemical properties.
Wirkmechanismus
The mechanism of action of 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% is not yet fully understood. However, it is believed that its biological and biochemical properties are due to its ability to interact with proteins and enzymes in the body. 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% is known to interact with tyrosine kinases, which are enzymes that play a role in cell signaling and regulation. It is also known to interact with other enzymes such as cytochrome P450, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% are not yet fully understood. However, it is known to have a wide range of effects on the body. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. Additionally, it has been shown to have anti-bacterial and anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% is a useful reagent for laboratory experiments due to its wide range of biological and biochemical properties. It is relatively stable and can be stored for extended periods of time. Additionally, it is easy to handle and can be used in a variety of reactions. However, it is important to note that 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% is toxic and should be handled with care.
Zukünftige Richtungen
There are many potential future directions for 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% research. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research can be done to explore its potential therapeutic applications, such as its use as an anti-cancer agent. Additionally, further research can be done to explore its potential applications in the synthesis of drugs, polymers, catalysts, and dyes. Finally, further research can be done to explore its potential toxicity and its environmental impact.
Synthesemethoden
The synthesis of 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% can be achieved by a two-step reaction. The first step involves the reaction of 4-chlorophenol with sodium nitrite in the presence of acetic acid to form 3-nitro-4-chlorophenol. The second step involves the reaction of 3-nitro-4-chlorophenol with sodium cyanide in the presence of acetic acid to form 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95%. The two-step reaction yields 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% in 95% purity.
Wissenschaftliche Forschungsanwendungen
4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% has a wide range of scientific research applications due to its unique properties. It is used as a reagent in the synthesis of a variety of organic compounds such as 4-chloro-2-cyano-3-phenyl-1-propene, 4-chloro-2-cyano-3-phenyl-1-butene, and 4-chloro-2-cyano-3-phenyl-1-pentene. It is also used in the synthesis of drugs such as thalidomide and imatinib. Additionally, 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% is used in the synthesis of polymers, catalysts, and dyes.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-cyano-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-12-3-1-9(6-11(12)14(18)19)8-2-4-13(17)10(5-8)7-16/h1-6,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLKBNKNNOUUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684952 |
Source


|
| Record name | 4-Chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261994-29-9 |
Source


|
| Record name | 4-Chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


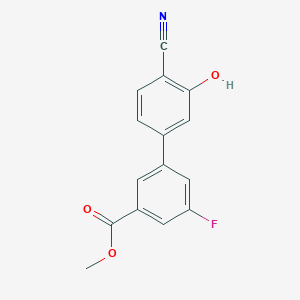


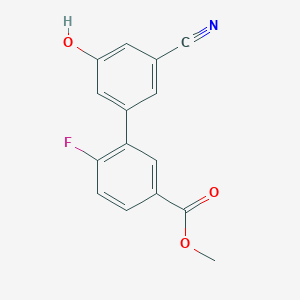


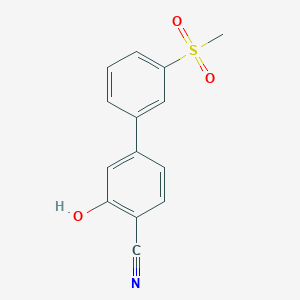
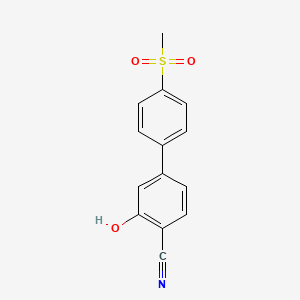


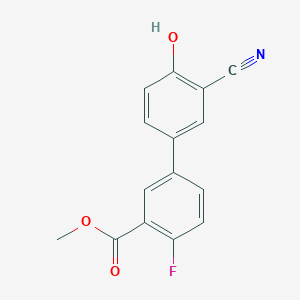

![2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377053.png)